molecular formula C7H19Cl2FN2 B1484720 2-(Aminomethyl)-2-fluorohexan-1-amine dihydrochloride CAS No. 2098007-20-4

2-(Aminomethyl)-2-fluorohexan-1-amine dihydrochloride

Cat. No.: B1484720
CAS No.: 2098007-20-4
M. Wt: 221.14 g/mol
InChI Key: PDPMMGDWCWLARE-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-2-fluorohexan-1-amine dihydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of both an aminomethyl group and a fluoro group attached to a hexane backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-2-fluorohexan-1-amine dihydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a hexane derivative followed by the introduction of the aminomethyl group. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as crystallization and chromatography, is essential to achieve the required quality standards for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-2-fluorohexan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorohexanone derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

2-(Aminomethyl)-2-fluorohexan-1-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-2-fluorohexan-1-amine dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the fluoro group can enhance the compound’s stability and reactivity. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)benzimidazole dihydrochloride: This compound shares the aminomethyl group but has a different backbone structure.

    2-(Furan-2-yl)-1,3-dioxolan-4-yl)methanol: Similar in having a functional group attached to a hexane backbone but differs in the presence of a furan ring.

Uniqueness

2-(Aminomethyl)-2-fluorohexan-1-amine dihydrochloride is unique due to the combination of the aminomethyl and fluoro groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-butyl-2-fluoropropane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17FN2.2ClH/c1-2-3-4-7(8,5-9)6-10;;/h2-6,9-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPMMGDWCWLARE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CN)(CN)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Aminomethyl)-2-fluorohexan-1-amine dihydrochloride
Reactant of Route 2
2-(Aminomethyl)-2-fluorohexan-1-amine dihydrochloride
Reactant of Route 3
2-(Aminomethyl)-2-fluorohexan-1-amine dihydrochloride
Reactant of Route 4
2-(Aminomethyl)-2-fluorohexan-1-amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
2-(Aminomethyl)-2-fluorohexan-1-amine dihydrochloride
Reactant of Route 6
2-(Aminomethyl)-2-fluorohexan-1-amine dihydrochloride

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